3-(Pyridin-3-yl)propanehydrazide

Beschreibung

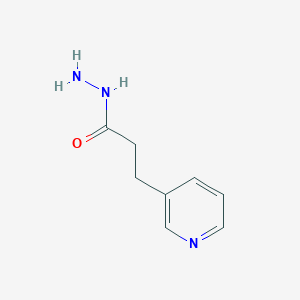

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-pyridin-3-ylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-11-8(12)4-3-7-2-1-5-10-6-7/h1-2,5-6H,3-4,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYMOFUDUJDDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634774 | |

| Record name | 3-(Pyridin-3-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320608-52-4 | |

| Record name | 3-(Pyridin-3-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Comprehensive Characterization of 3-(Pyridin-3-yl)propanehydrazide: A Key Intermediate for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 3-(Pyridin-3-yl)propanehydrazide. This compound incorporates both a pyridine ring and a hydrazide moiety, structural motifs frequently found in pharmacologically active agents, making it a valuable building block in drug discovery.[1][2][3] The guide details a robust two-step synthetic pathway commencing from commercially available 3-(Pyridin-3-yl)propanoic acid. We present an in-depth analysis of the rationale behind the experimental design, followed by step-by-step protocols for synthesis and purification. The structural elucidation of the final compound is unequivocally confirmed through a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry. All quantitative data is summarized for clarity, and workflows are visualized to enhance understanding. This document is intended to serve as a practical and authoritative resource for researchers engaged in medicinal chemistry and the development of novel heterocyclic compounds.

Strategic Approach to Synthesis

The synthesis of this compound is efficiently achieved through a two-step sequence. This strategy is predicated on reliability and high-yield transformations common in organic synthesis. The core logic involves converting a stable carboxylic acid into a more reactive ester intermediate, which is then readily transformed into the target hydrazide.

Overall Synthetic Workflow

The pathway begins with the Fischer esterification of 3-(Pyridin-3-yl)propanoic acid, followed by the hydrazinolysis of the resulting ethyl ester. This approach is selected for its operational simplicity, use of readily available reagents, and straightforward purification procedures.

Caption: Two-step synthesis of this compound.

Rationale and Mechanistic Considerations

Step 1: Fischer Esterification. The initial step involves the conversion of 3-(Pyridin-3-yl)propanoic acid to its ethyl ester. Fischer esterification is an acid-catalyzed equilibrium reaction.[4] Using a large excess of the alcohol (ethanol) as the solvent effectively drives the equilibrium towards the product side, ensuring a high conversion rate. A strong acid catalyst, such as concentrated sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the ethanol.

Step 2: Hydrazinolysis. The second step is the conversion of the synthesized ester to the target hydrazide. This is a nucleophilic acyl substitution reaction. Hydrazine is a potent nucleophile (more so than water or alcohols) and readily attacks the electrophilic carbonyl carbon of the ester.[5] This reaction is typically performed under reflux in an alcoholic solvent, leading to the formation of the stable hydrazide and a molecule of ethanol as a byproduct. The reaction is essentially irreversible, resulting in a high yield of the desired product.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-(Pyridin-3-yl)propanoate

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(Pyridin-3-yl)propanoic acid (10.0 g, 66.1 mmol).[6]

-

Solvent and Catalyst Addition: Add absolute ethanol (100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 mL) with constant stirring. The addition of acid is exothermic and should be done carefully.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1), visualizing with UV light. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar ester spot indicates reaction completion.

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL) to neutralize the excess acid. Caution: CO₂ evolution will occur.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is of sufficient purity for the next step.

Step 2: Synthesis of this compound

-

Reagent Setup: Dissolve the crude Ethyl 3-(Pyridin-3-yl)propanoate (assuming ~11.8 g, 66.1 mmol from the previous step) in absolute ethanol (120 mL) in a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer.

-

Hydrazine Addition: Add hydrazine hydrate (6.4 mL, ~6.6 g, 132 mmol, 2.0 eq) to the solution. A 2-fold excess ensures the complete conversion of the ester.

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The formation of a precipitate may be observed as the product is often less soluble than the starting ester.

-

Isolation: Cool the reaction mixture to room temperature and then further in an ice bath for 1 hour to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Drying: Dry the resulting white solid in a vacuum oven at 50 °C to yield the final product, this compound.

Comprehensive Characterization

A multi-technique approach is employed to confirm the identity, structure, and purity of the synthesized this compound. This ensures a self-validating system where data from each analysis corroborates the others.

Analytical Strategy Overview

Caption: Interrelation of analytical techniques for structural validation.

Physicochemical Properties

| Property | Observation |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₈H₁₁N₃O |

| Molecular Weight | 165.19 g/mol |

| Melting Point | To be determined experimentally; a sharp range (e.g., 1-2 °C) indicates high purity. |

Spectroscopic Data and Interpretation

3.3.1 ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, DMSO-d₆)

The ¹H NMR spectrum provides a definitive map of the proton environment in the molecule. The use of DMSO-d₆ as a solvent allows for the observation of exchangeable N-H protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.10 | s (broad) | 1H | -CONH- | The amide proton is typically deshielded and appears as a broad singlet. |

| ~8.45 | d | 1H | Pyridine H-2 | Proton adjacent to the nitrogen and at an ortho position to the alkyl chain. |

| ~8.40 | dd | 1H | Pyridine H-6 | Proton ortho to the nitrogen. |

| ~7.65 | dt | 1H | Pyridine H-4 | Proton para to the nitrogen, coupled to H-2 and H-5. |

| ~7.30 | dd | 1H | Pyridine H-5 | Proton meta to the nitrogen. |

| ~4.20 | s (broad) | 2H | -NH₂ | The terminal amine protons appear as a broad singlet, exchangeable with D₂O. |

| ~2.85 | t | 2H | -CH₂- (alpha to Py) | Methylene group adjacent to the pyridine ring, split into a triplet by the adjacent -CH₂- group. |

| ~2.35 | t | 2H | -CH₂- (alpha to C=O) | Methylene group adjacent to the carbonyl, split into a triplet by the adjacent -CH₂- group. |

3.3.2 ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170.0 | C=O (Amide) | The carbonyl carbon is the most deshielded carbon in the molecule. |

| ~150.1 | Pyridine C-2 | Aromatic carbon adjacent to the nitrogen atom.[7] |

| ~147.5 | Pyridine C-6 | Aromatic carbon adjacent to the nitrogen atom.[7] |

| ~136.8 | Pyridine C-4 | Deshielded aromatic carbon.[7] |

| ~135.5 | Pyridine C-3 | Quaternary carbon of the pyridine ring attached to the propyl chain. |

| ~123.6 | Pyridine C-5 | Shielded aromatic carbon.[7] |

| ~33.5 | -CH₂- (alpha to C=O) | Aliphatic carbon adjacent to the electron-withdrawing carbonyl group. |

| ~28.0 | -CH₂- (alpha to Py) | Aliphatic carbon adjacent to the pyridine ring. |

3.3.3 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool for identifying the key functional groups present in the molecule, particularly the characteristic hydrazide moiety.[8][9]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3310, 3200 | Medium | N-H Stretch (asym/sym) | Two distinct bands are characteristic of the primary amine (-NH₂) of the hydrazide group.[8] |

| 3050 | Weak | C-H Stretch (Aromatic) | Absorption from the C-H bonds on the pyridine ring. |

| 2940 | Weak | C-H Stretch (Aliphatic) | Absorption from the C-H bonds of the methylene groups. |

| 1655 | Strong | C=O Stretch (Amide I) | A strong, sharp peak characteristic of the carbonyl group in a hydrazide.[9] |

| 1615 | Medium | N-H Bend (Amide II) | Bending vibration of the N-H bonds in the -CONHNH₂ group.[8] |

| 1580, 1480 | Medium | C=C, C=N Stretch | Aromatic ring stretching vibrations from the pyridine moiety. |

3.3.4 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

| Technique | Result (m/z) | Interpretation |

| ESI-MS (+) | 166.0975 | [M+H]⁺, corresponds to the protonated molecule (C₈H₁₂N₃O⁺). |

| ESI-MS (+) | 188.0794 | [M+Na]⁺, corresponds to the sodium adduct. |

Conclusion

This guide has successfully outlined a reliable and efficient two-step synthesis of this compound. The protocols provided are robust and scalable for laboratory settings. The comprehensive characterization data, acquired through NMR, FTIR, and MS, collectively provide unequivocal proof of the compound's structure and high purity. As a molecule containing the pharmacologically relevant pyridine and hydrazide scaffolds, this compound stands as a valuable and versatile intermediate for the synthesis of novel compounds with potential applications in antimicrobial, anti-inflammatory, and other therapeutic areas.[2][10][11]

References

-

Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. VI. Benzoylhydrazine. Bulletin of the Chemical Society of Japan, 35(12), 332-337. [Link]

-

Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. I. Hydrazides of Aromatic Acids. Bulletin of the Chemical Society of Japan, 35(2), 332-337. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

-

Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25995-26008. [Link]

-

Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan, 35(3), 423-426. [Link]

-

Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. [Link]

-

ResearchGate. (n.d.). Pyridine and hydrazide containing derivatives of phytochemicals tested against Mycobacterium tuberculosis. [Link]

-

ResearchGate. (n.d.). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). [Link]

-

PubChem. (n.d.). 3-(Pyridin-3-yl)propanoic acid. [Link]

-

Popović-Djordjević, J. B., et al. (2021). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management, 13(1), 1-10. [Link]

-

Uddin, M. J., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4188. [Link]

-

Al-Obaidi, N. M. K. (2020). Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. ResearchGate. [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis, Characterization, and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate. [Link]

-

El-Gohary, A. R., & Shaaban, M. (2017). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 22(12), 2055. [Link]

-

SpectraBase. (n.d.). (E)-3-(pyridin-3-yl)propenehydrazide. [Link]

Sources

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 5. mdpi.com [mdpi.com]

- 6. 3-Pyridinepropionic acid 98 3724-19-4 [sigmaaldrich.com]

- 7. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Structural Analysis and Elucidation of 3-(Pyridin-3-yl)propanehydrazide

Abstract

This technical guide provides a comprehensive framework for the structural analysis and elucidation of 3-(Pyridin-3-yl)propanehydrazide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The narrative moves beyond a simple listing of procedures to offer an integrated strategy, explaining the causal logic behind the selection and sequencing of analytical techniques. We will delve into the core methodologies of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by insights into single-crystal X-ray diffraction. Each section details not only the protocol but also the interpretation of the resulting data, establishing a self-validating system for confirming the molecular structure. This guide is intended for researchers, scientists, and drug development professionals seeking a practical, in-depth understanding of small molecule characterization.

Introduction: The Significance of the Hydrazide Moiety

The hydrazide functional group is a cornerstone in medicinal chemistry, renowned for its presence in pharmacologically active compounds.[1][2] The most notable example is isonicotinic acid hydrazide (isoniazid), a first-line treatment for tuberculosis.[3][4] The structural motif of this compound, combining a pyridine ring with a propanehydrazide linker, suggests potential applications as a therapeutic agent or as a key intermediate in the synthesis of more complex heterocyclic systems.[5][6] Accurate and unambiguous structural elucidation is the bedrock upon which all further biological and chemical studies are built. This guide outlines the multi-pronged analytical approach required to achieve this with confidence.

The Strategic Workflow for Structural Elucidation

The process of elucidating a novel chemical structure is a systematic investigation. Each analytical technique provides a unique piece of the puzzle. The logical flow of this process is critical for an efficient and accurate determination.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hydrazide - Wikipedia [en.wikipedia.org]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. wjbphs.com [wjbphs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Pyridin-3-yl)propanehydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pyridin-3-yl)propanehydrazide is a heterocyclic building block of significant interest in medicinal chemistry. Its structural motif, featuring a pyridine ring and a hydrazide functional group, makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications. Notably, it has been utilized as a precursor in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors, a promising class of drugs for treating pain, inflammation, and anxiety disorders.[1][2] A comprehensive understanding of its physicochemical properties is paramount for optimizing reaction conditions, predicting biological behavior, and designing novel molecular entities. This guide provides a detailed examination of the key physicochemical parameters of this compound, offering both predicted data and standardized, field-proven protocols for their experimental determination.

Chemical Identity and Core Structure

The foundational step in any physicochemical analysis is to establish the precise chemical identity of the compound.

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₁N₃O

-

Molecular Weight: 165.19 g/mol

-

CAS Number: 101901-34-8

The structure combines a hydrophilic hydrazide group, capable of hydrogen bonding, with a weakly basic pyridine ring, influencing its ionization state and solubility. The propane linker provides conformational flexibility.

Lipophilicity: The Gatekeeper of Bioavailability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).[3] It governs how a compound partitions between lipid-like environments (e.g., cell membranes) and aqueous environments (e.g., blood plasma).[4]

Predicted Lipophilicity Data

Computational models provide a rapid first-pass assessment of lipophilicity. While experimental determination is the gold standard, these predictions are invaluable for initial screening.[5]

| Parameter | Predicted Value | Source |

| XLogP3 | 0.1 | PubChem |

An XLogP3 value of 0.1 suggests that this compound is a relatively balanced molecule with a slight inclination towards hydrophilicity.[6] This characteristic is often desirable for drug candidates, as extreme lipophilicity or hydrophilicity can hinder oral bioavailability.

Protocol for Experimental LogP Determination: The Shake-Flask Method

The shake-flask method remains the benchmark for accurate LogP measurement due to its direct and principle-based approach.[7][8]

Objective: To determine the n-octanol/water partition coefficient (P) of this compound at a controlled pH and temperature.

Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water (or a suitable buffer, typically PBS pH 7.4) with n-octanol by mixing them vigorously for 24 hours, followed by a separation period to allow the phases to become distinct.[7]

-

Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[8]

-

Partitioning: In a vessel, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase. Add a small aliquot of the compound's stock solution.

-

Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1 to 24 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.

-

Quantification: Carefully sample an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[10]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[6]

Diagram 1: Experimental Workflow for LogP Determination A visual representation of the Shake-Flask method for determining the partition coefficient.

Aqueous Solubility: The Prerequisite for Efficacy

Aqueous solubility is a fundamental property that dictates the dissolution rate and bioavailability of a compound. Poor solubility is a major hurdle in drug development, often leading to inadequate absorption and masking of true biological activity.[11][12]

Predicted Solubility Data

| Parameter | Predicted Value | Source |

| Water Solubility | 19.3 g/L | PubChem |

The predicted high water solubility is consistent with the molecule's structure, which contains multiple hydrogen bond donors and acceptors.

Protocol for Experimental Thermodynamic Solubility Determination

Thermodynamic solubility measures the equilibrium concentration of a compound in a saturated solution, providing the most accurate representation of its solubility.[13][14]

Objective: To determine the maximum equilibrium concentration of this compound in an aqueous buffer.

Methodology:

-

Compound Dispensing: Accurately weigh an excess amount of the solid compound into a vial.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[13]

-

Equilibration: Seal the vials and incubate them in a shaker or thermomixer at a controlled temperature (e.g., 21-25°C) and agitation speed (e.g., 700 rpm) for an extended period (typically 24 hours) to ensure equilibrium is reached.[13][15]

-

Separation of Solid: After incubation, filter the suspension (using a low-binding filter plate) or centrifuge it at high speed to separate the undissolved solid from the saturated solution.

-

Sample Analysis: Take a sample of the clear supernatant and determine its concentration using a validated analytical method like LC-MS/UV. A calibration curve prepared from a stock solution (e.g., in DMSO) is used for quantification.[14]

-

Reporting: The result is reported as the solubility in µM or µg/mL.[14]

Diagram 2: Workflow for Thermodynamic Solubility Assay A step-by-step process for determining equilibrium solubility.

Ionization State (pKa): The pH-Dependent Personality

The pKa, or acid dissociation constant, is crucial for understanding how a molecule's charge state changes with pH.[16] This affects its solubility, permeability, and interaction with biological targets.[17] this compound has two key ionizable centers: the basic pyridine nitrogen and the hydrazide group.

Predicted pKa Data

| Parameter | Predicted Value | Note | Source |

| pKa (Most Basic) | 4.96 | Refers to the pyridinium ion | PubChem |

| pKa (Most Acidic) | 12.33 | Refers to the hydrazide N-H | PubChem |

The pyridine ring is expected to be protonated at physiological pH (~7.4), conferring a positive charge on the molecule, which would enhance its aqueous solubility.

Protocol for Experimental pKa Determination: Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for determining pKa values.[18][19] It involves monitoring pH changes as a titrant is added to the compound solution.

Objective: To determine the pKa values of this compound by titrating it with a strong acid and base.

Methodology:

-

System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[18]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[16] An inert electrolyte like KCl (0.15 M) is added to maintain constant ionic strength.[18]

-

Titration Setup: Place the solution in a jacketed vessel at a constant temperature. Purge with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode and a magnetic stirrer.

-

Titration Process:

-

To determine the basic pKa, first acidify the solution with a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).[16]

-

Titrate the solution by making incremental additions of a standardized strong base (e.g., 0.1 M NaOH).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[18]

Synthesis and Application Context

This compound is typically synthesized from its corresponding ester, ethyl 3-(pyridin-3-yl)propanoate, by reaction with hydrazine hydrate in an alcoholic solvent. This is a standard and efficient method for forming hydrazides from esters.[20][21]

The primary significance of this compound in recent research lies in its role as a key intermediate for synthesizing inhibitors of Fatty Acid Amide Hydrolase (FAAH).[1][22] FAAH is an enzyme that degrades endocannabinoids like anandamide.[23] By inhibiting FAAH, the levels of these endogenous signaling lipids are increased, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects of direct cannabinoid receptor agonists.[2][24] The physicochemical properties detailed in this guide are therefore critical for the successful synthesis, purification, formulation, and ultimate biological activity of these advanced FAAH inhibitors.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Protocols.io. LogP / LogD shake-flask method. (2024). Available from: [Link]

-

Journal of Visualized Experiments (JoVE). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Available from: [Link]

-

Protocols.io. In-vitro Thermodynamic Solubility. (2025). Available from: [Link]

-

DergiPark. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available from: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available from: [Link]

-

ResearchGate. Synthesis of FAAH inhibitors (4, 6, 8) via elaboration of acyl.... Available from: [Link]

-

ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]

-

National Center for Biotechnology Information (PMC). Development of Methods for the Determination of pKa Values. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Royal Society of Chemistry. Chapter 8: Natural Compounds and Synthetic Drugs to Target FAAH Enzyme. (2020). Available from: [Link]

-

Proceedings of the National Academy of Sciences (PNAS). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. (2008). Available from: [Link]

-

MDPI. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Available from: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

Usiena Air. Natural Compounds and Synthetic Drugs to Target FAAH Enzyme. (2021). Available from: [Link]

-

ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. Available from: [Link]

-

MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). Available from: [Link]

-

National Center for Biotechnology Information (PMC). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). Available from: [Link]

-

SpringerLink. Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. (2019). Available from: [Link]

-

Semantic Scholar. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (2016). Available from: [Link]

-

Waters Corporation. Determination of Partitioning Coefficient by UPLC-MS/MS. Available from: [Link]

-

ResearchGate. Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. (2011). Available from: [Link]

-

MDPI. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Available from: [Link]

-

Hilaris Publisher. Synthesis and Antibacterial Activity of Novel Benzimidazole Linked 1,3,4-Oxadiazole Derivatives. Available from: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. waters.com [waters.com]

- 11. evotec.com [evotec.com]

- 12. researchgate.net [researchgate.net]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 15. enamine.net [enamine.net]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. hilarispublisher.com [hilarispublisher.com]

- 22. researchgate.net [researchgate.net]

- 23. Natural Compounds and Synthetic Drugs to Target FAAH Enzyme [usiena-air.unisi.it]

- 24. mdpi.com [mdpi.com]

3-(Pyridin-3-yl)propanehydrazide CAS number and molecular formula

This technical guide provides a comprehensive overview of 3-(Pyridin-3-yl)propanehydrazide, a heterocyclic organic compound of interest to researchers and professionals in the field of drug discovery and development. This document delves into its fundamental chemical properties, synthesis methodologies, and potential therapeutic applications, offering a valuable resource for those exploring its utility in medicinal chemistry.

Core Compound Identification

1.1. Chemical Identity

-

Systematic Name: this compound

-

CAS Number: 320608-52-4[1][]

-

Molecular Formula: C₈H₁₁N₃O[]

1.2. Structural Representation

The molecular structure of this compound consists of a pyridine ring linked to a propanohydrazide moiety at the 3-position. This unique arrangement of functional groups imparts specific chemical properties and potential biological activities.

1.3. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 165.19 g/mol | [] |

| InChI | InChI=1S/C8H11N3O/c9-11-8(12)4-3-7-2-1-5-10-6-7/h1-2,5-6H,3-4,9H2,(H,11,12) | [] |

| InChI Key | ORYMOFUDUJDDES-UHFFFAOYSA-N | [] |

| SMILES | C1=CC(=CN=C1)CCC(=O)NN | [] |

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process, starting from readily available precursors. A general synthetic workflow is outlined below.

2.1. Synthetic Workflow Overview

The synthesis of hydrazide derivatives often begins with the corresponding carboxylic acid or its ester. This is then reacted with hydrazine hydrate to form the final hydrazide product. The following diagram illustrates a plausible synthetic route for this compound.

Sources

An In-depth Technical Guide on the Discovery and History of Pyridine-Based Hydrazides

A Foreword on 3-(Pyridin-3-yl)propanehydrazide: The compound this compound represents a specific chemical structure within the broader class of pyridine-based hydrazides. While this exact molecule does not have a widely documented history as a standalone therapeutic agent, its structural components—the pyridine ring and the hydrazide functional group—are foundational to one of the most significant discoveries in the history of chemotherapy: the antitubercular drug Isoniazid. This guide will, therefore, explore the rich history and scientific development of this class of compounds, using the seminal discovery of Isoniazid as a central case study to provide a comprehensive and technically valuable framework for researchers, scientists, and drug development professionals.

The Serendipitous Discovery of a "Miracle" Drug

The story of pyridine hydrazides is inextricably linked to the fight against tuberculosis (TB), a disease that, in the early 20th century, was a leading cause of death worldwide. Before the advent of effective antibiotics, treatment was limited to palliative care in sanatoriums, with rest and fresh air as the primary therapeutic tools.[1]

The journey to the most effective anti-TB drug began, as is often the case in pharmacology, not with a direct search, but through a series of serendipitous observations and synthetic explorations.

-

1912 - An Unassuming Synthesis: The molecule that would later be known as Isoniazid (isonicotinic acid hydrazide or INH) was first synthesized in 1912 by Hans Meyer and Josef Mally at the German Charles University in Prague as part of their doctoral work.[1][2] Having no known application at the time, its potent biological activity remained undiscovered for four decades.[2][3]

-

The 1940s - A Trail of Clues: The first hints of the antitubercular potential of pyridine-containing compounds emerged in the 1940s. In 1945, French physician V. Chorine serendipitously discovered that nicotinamide, a form of vitamin B3 containing a pyridine ring, exhibited weak activity against Mycobacterium tuberculosis in vitro and in animal models.[4] Concurrently, researchers at Bayer, led by Gerhard Domagk (who had discovered the first sulfa drugs), were investigating thiosemicarbazones, which also showed some tuberculostatic activity.[4][5]

-

1951 - The Breakthrough: The pivotal moment came in the early 1950s. Three pharmaceutical companies—Hoffmann-La Roche, Squibb, and Bayer—were independently synthesizing and testing derivatives of nicotinamide and related pyridine compounds as potential anti-infective agents.[2][6] Researchers at both Roche, led by Herbert Hyman Fox, and Squibb, led by Harry L. Yale, were working on creating thiosemicarbazone analogs.[5] The synthesis required a chemical intermediate: isonicotinic acid hydrazide. In a stroke of scientific insight, they decided to test this intermediate and discovered, to their astonishment, that it was far more potent against M. tuberculosis than the final thiosemicarbazone product.[5] This "rediscovery" of the 1912 compound marked the birth of Isoniazid as a therapeutic agent.[5]

The discovery was so profound and occurred so simultaneously that three different pharmaceutical companies attempted to patent the drug at the same time.[3][5] Roche launched its version, Rimifon, in 1952, and it quickly became a cornerstone of tuberculosis therapy.[3]

Mechanism of Action: A Prodrug's Deceptive Simplicity

Isoniazid is a classic example of a prodrug, meaning it is inactive when administered and requires metabolic activation within the target pathogen to exert its effect.[3][7][8] This targeted activation is key to its selectivity for mycobacteria.[2]

The activation and action pathway can be summarized as follows:

-

Uptake: Isoniazid enters the Mycobacterium tuberculosis bacillus via passive diffusion.[8]

-

Activation: Inside the bacterium, the enzyme catalase-peroxidase, encoded by the katG gene, activates Isoniazid.[3][7][8] This enzymatic reaction converts INH into a variety of reactive species, most notably an isonicotinic acyl radical.[3][8]

-

Target Inhibition: The activated isonicotinic acyl radical covalently binds to nicotinamide adenine dinucleotide (NAD+) to form a nicotinoyl-NAD adduct.[3][9] This complex then binds with high affinity to the active site of an enzyme called enoyl-acyl carrier protein reductase, known as InhA.[3][8]

-

Mycolic Acid Synthesis Blockade: InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for synthesizing mycolic acids.[8][9] Mycolic acids are unique, long-chain fatty acids that are the primary component of the mycobacterial cell wall, providing it with its characteristic waxy, impermeable barrier.[7][8]

-

Bactericidal Effect: By inhibiting InhA, Isoniazid effectively blocks mycolic acid synthesis.[3][8][9][10] This disruption of cell wall integrity leads to bacterial cell death, making Isoniazid a potent bactericidal agent against actively dividing mycobacteria.[3][8][10]

Caption: A simplified workflow for the synthesis of pyridine hydrazides.

Structure-Activity Relationship (SAR)

Decades of research have established critical structural requirements for the antitubercular activity of Isoniazid and its analogs:

-

Pyridine Ring: The pyridine ring is essential. Replacing it with other aromatic or aliphatic rings significantly reduces or abolishes activity. [11]* Position of the Hydrazide Group: The hydrazide moiety at the 4-position of the pyridine ring (para-position) is optimal. Moving it to the 2- or 3-position results in a less active compound. [11][12]* Hydrazide Moiety: The -CONHNH2 group is critical. Any major modification to this group leads to a significant loss of potency. [12]This is because the hydrazide is directly involved in the activation by KatG and the formation of the covalent adduct with NAD+.

These strict SAR requirements explain why, despite countless attempts to create improved analogs, Isoniazid itself remains the supreme compound in its class for treating tuberculosis. [12]

Pharmacokinetics and Metabolism

The metabolism of Isoniazid is a key factor in its clinical use and is notable for its genetic variability among human populations.

-

Absorption and Distribution: Isoniazid is rapidly and almost completely absorbed from the gastrointestinal tract, reaching peak serum concentrations within 1-2 hours. [9]It distributes widely throughout the body, including into the cerebrospinal fluid, which is crucial for treating tuberculous meningitis. [7]* Metabolism by Acetylation: The primary metabolic pathway for Isoniazid inactivation is acetylation in the liver by the enzyme N-acetyltransferase 2 (NAT2). [7][8]* Genetic Polymorphism: The activity of the NAT2 enzyme is genetically determined, leading to a bimodal distribution of the population into "slow acetylators" and "fast acetylators". [3][8] * Slow acetylators metabolize the drug more slowly, leading to higher plasma concentrations and a longer half-life (2-5 hours). This group is at a higher risk of developing dose-related adverse effects like peripheral neuropathy and liver toxicity. [8][9] * Fast acetylators metabolize the drug more quickly, resulting in a shorter half-life (0.5-1.6 hours). [9] This pharmacokinetic variability is a critical consideration for clinicians when dosing Isoniazid to balance efficacy with the risk of toxicity.

| Parameter | Value (Slow Acetylators) | Value (Fast Acetylators) | Reference |

| Elimination Half-life | 2–5 hours | 0.5–1.6 hours | [3][9] |

| Metabolizing Enzyme | N-acetyltransferase 2 (NAT2) | N-acetyltransferase 2 (NAT2) | [7][8] |

| Clinical Consideration | Higher risk of toxicity | Potential for sub-therapeutic levels | [8] |

Evolution of Pyridine Hydrazides and Modern Research

While Isoniazid remains a frontline anti-TB drug, the core pyridine hydrazide and related hydrazone structures continue to be explored for other therapeutic applications. The discovery of Isoniazid also had an unexpected but significant impact on another field of medicine: psychiatry.

-

Antidepressant Activity: In the 1950s, during clinical trials for tuberculosis, physicians observed that patients treated with an isopropyl derivative of Isoniazid, called Iproniazid , became euphoric and "deliriously happy". [5]This serendipitous finding revealed that Iproniazid was a potent monoamine oxidase (MAO) inhibitor, leading to the development of the first class of antidepressant drugs. [3][5]

-

Modern Drug Discovery: The pyridine nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to form hydrogen bonds and participate in various biological interactions. [13][14]Researchers continue to synthesize and test novel pyridine hydrazide and hydrazone derivatives for a wide range of activities, including:

-

Anticancer [15] * Anti-inflammatory [16] * Antimicrobial (beyond TB) [14][17][18] * Antiparasitic [13] The compound this compound and its isomers fit squarely within this ongoing research paradigm. While its specific biological activities are not yet widely characterized, its structure represents a valid starting point for synthetic programs aimed at discovering new therapeutic agents.

-

References

-

Isoniazid - Wikipedia. [Link]

-

Isoniazid - StatPearls - NCBI Bookshelf. (2024-02-16). [Link]

-

What is the mechanism of Isoniazid? - Patsnap Synapse. (2024-07-17). [Link]

-

Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

-

Discovery of New Drugs Against Tuberculosis: History Guides - Brieflands. [Link]

-

Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm. [Link]

-

Lessons from Seven Decades of Antituberculosis Drug Discovery - PMC - NIH. [Link]

-

Isoniazid | Podcast - Chemistry World. (2014-12-16). [Link]

-

Treatment of Tuberculosis. A Historical Perspective | Annals of the American Thoracic Society - ATS Journals. (2015-09-23). [Link]

-

TB, historical perspective of anti TB drugs and medicinal chemistry of INH | PPT - Slideshare. [Link]

-

Chemical & Engineering News: Top Pharmaceuticals: Isoniazid. [Link]

-

Reinvestigation of the structure-activity relationships of isoniazid - PMC - PubMed Central. [Link]

-

Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its derivatives. [Link]

-

Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives - ResearchGate. (2020-01-15). [Link]

-

Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed. (2021-02-11). [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023-05-18). [Link]

-

Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents - PubMed. [Link]

-

Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric - MDPI. (2023-07-07). [Link]

Sources

- 1. Chemical & Engineering News: Top Pharmaceuticals: Isoniazid [pubsapp.acs.org]

- 2. Isoniazid | Podcast | Chemistry World [chemistryworld.com]

- 3. Isoniazid - Wikipedia [en.wikipedia.org]

- 4. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lessons from Seven Decades of Antituberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 9. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 10. Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. TB, historical perspective of anti TB drugs and medicinal chemistry of INH | PPT [slideshare.net]

- 12. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activities of Novel Hydrazide Compounds

Introduction: The Hydrazide Scaffold as a Privileged Structure in Medicinal Chemistry

The hydrazide-hydrazone moiety, characterized by the –CONHNH= or –(C=O)NHN=CH functional group, represents a cornerstone in modern medicinal chemistry.[1][2] This structural motif is not merely a synthetic curiosity but a "privileged scaffold," consistently appearing in compounds with a wide array of biological activities. The initial impetus for the extensive study of hydrazides can be traced back to the discovery of Isonicotinic acid hydrazide (Isoniazid, INH) as a potent anti-tubercular agent.[3] This seminal finding spurred decades of research, revealing that derivatives of this core structure possess a remarkable pharmacological versatility, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumoral properties.[4][5][6]

The potent and varied bioactivity of hydrazides stems from the unique chemical nature of the azometine (–N=CH–) group. The nitrogen and carbon atoms of this group have both electrophilic and nucleophilic character, and the conjugated lone pair of electrons on the adjacent nitrogen atom allows for significant interaction with a multitude of biological targets.[2] Furthermore, the relative ease of synthesis, typically through a condensation reaction between a hydrazide and an aldehyde or ketone, allows for the creation of large, diverse libraries of compounds for screening.[7] This guide provides an in-depth exploration of the principal biological activities of novel hydrazide compounds, detailing the mechanistic rationale, key structure-activity relationships (SAR), and the validated experimental protocols used for their evaluation.

General Synthesis of Hydrazide-Hydrazone Derivatives

The synthetic accessibility of hydrazide-hydrazones is a key factor driving their investigation. The most common and straightforward method involves the acid-catalyzed condensation of a carboxylic acid hydrazide with an appropriate aldehyde or ketone. The reaction is typically performed by refluxing the reactants in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to protonate the carbonyl oxygen and facilitate nucleophilic attack by the terminal nitrogen of the hydrazide.[7] This reaction's simplicity allows for the introduction of a wide variety of substituents on both the hydrazide and the aldehyde/ketone fragments, enabling fine-tuning of the molecule's steric and electronic properties to optimize biological activity.

Caption: General synthesis of hydrazide-hydrazones via acid-catalyzed condensation.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Hydrazide derivatives have emerged as a particularly fruitful area of investigation, demonstrating broad-spectrum activity against various bacteria and fungi.[1][2]

Mechanism of Action & Structure-Activity Relationship (SAR)

The antimicrobial mechanism of hydrazides can be multifaceted. In the context of tuberculosis, the archetypal hydrazide drug, Isoniazid, is a prodrug that, once activated, inhibits the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall.[1] For other bacteria, proposed mechanisms include the inhibition of essential enzymes like DNA gyrase, which is critical for DNA replication, and the disruption of the peptidoglycan cell wall.[1][8] The azomethine linkage is considered a key pharmacophore, with its lipophilicity facilitating passage through the microbial cell membrane.[9]

Key SAR Insights:

-

Aromatic Substituents: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy) on the aromatic rings can significantly modulate antimicrobial potency, likely by altering the electronic nature of the azomethine group and the compound's overall lipophilicity.[3]

-

Heterocyclic Moieties: Incorporation of heterocyclic rings like quinoline, pyrazole, or pyrimidine can enhance antimicrobial activity.[8][10] These additions may introduce new binding interactions with the biological target or improve pharmacokinetic properties.

-

Chelation: The –CONHNH= moiety can act as a chelating agent for metal ions essential for microbial enzyme function, thereby inhibiting microbial growth.

Data Presentation: Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of novel hydrazide-hydrazone compounds against representative bacterial strains, demonstrating the impact of structural modifications.

| Compound ID | Key Structural Feature | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

| 15 | Isonicotinic acid hydrazone | 1.95 - 7.81 | >125 | [8][10] |

| 19 | s-Triazine derivative | 6.25 | 12.5 | [8] |

| 21 | Indol-2-one derivative | <10 (Higher than tetracycline) | <10 (Higher than tetracycline) | [8] |

| 28 | 1,2,3-Thiadiazole derivative | 1.95 | >100 | [10] |

| Ampicillin | Standard Antibiotic | 12.5 | 25 | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a novel hydrazide compound, a fundamental measure of its antimicrobial potency.[11][12]

Objective: To find the lowest concentration of a test compound that inhibits visible in vitro growth of a microorganism.

Materials:

-

Test hydrazide compound, dissolved in a suitable solvent (e.g., DMSO).

-

Sterile 96-well microtiter plates.

-

Bacterial suspension of a specific microorganism (e.g., S. aureus ATCC 25923), adjusted to a 0.5 McFarland standard and then diluted to yield a final inoculum density of approximately 5 x 10^5 CFU/mL.

-

Sterile cation-adjusted Mueller-Hinton Broth (MHB).

-

Positive control (standard antibiotic, e.g., Ampicillin).

-

Negative control (broth and solvent only).

Procedure:

-

Preparation of Compound Dilutions: Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate. In well 1, add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL).

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculation: Add 50 µL of the prepared bacterial suspension to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[12]

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[12] This can be assessed visually or by measuring optical density (OD) at 600 nm with a microplate reader.

Visualization: Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for Broth Microdilution MIC determination.

Anticancer Activity

The search for more effective and less toxic chemotherapeutic agents is a primary goal of oncological research. Hydrazide-hydrazone derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines, making them a promising class for anticancer drug development.[13][14]

Mechanism of Action & Structure-Activity Relationship (SAR)

Hydrazides can exert their anticancer effects through numerous mechanisms, including the induction of apoptosis (programmed cell death), inhibition of angiogenesis, and cell cycle arrest.[13] Some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and caspase-3.[15] The planar structure of the hydrazone moiety, often flanked by aromatic or heterocyclic rings, allows for potential intercalation with DNA or interaction with the active sites of key enzymes like kinases or topoisomerases.

Key SAR Insights:

-

Aromatic Substituents: The anticancer activity is highly dependent on the nature and position of substituents on the aromatic rings. For instance, against the Colo-205 colon cancer cell line, a 4-nitrophenyl substituent was found to be more potent than a 4-chlorophenyl substituent.[15][16]

-

Quinoline Moiety: The incorporation of a quinoline scaffold has been shown to be particularly effective, with methoxy substitutions on the quinoline ring enhancing activity against neuroblastoma and breast adenocarcinoma cell lines.[13]

-

Lipophilicity: A balance of hydrophilic and lipophilic properties is crucial for cell membrane permeability and interaction with intracellular targets.

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process. The table below presents IC50 values for novel tetracaine hydrazide-hydrazones against two human cancer cell lines.

| Compound ID | R-substituent | Colo-205 IC50 (µM) | HepG2 IC50 (µM) | Reference |

| 2f | 4-Chlorophenyl | 50.0 | >100 | [15][16] |

| 2k | 2,4-Dichlorophenyl | >100 | 30.5 | [15][16] |

| 2m | 4-Nitrophenyl | 20.5 | >100 | [15][16] |

| 2s | 2-Naphthyl | >100 | 20.8 | [15][16] |

| Doxorubicin | Standard Drug | 0.8 | 1.2 | [16] |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a rapid, sensitive, and reliable colorimetric method for measuring drug-induced cytotoxicity based on the measurement of cellular protein content.[17][18]

Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., HCT-116, MCF-7).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Sterile 96-well microtiter plates.

-

Test hydrazide compound, dissolved in DMSO.

-

Trichloroacetic acid (TCA), cold (10% w/v).

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).

-

Wash solution (1% v/v acetic acid).

-

Tris base solution (10 mM, pH 10.5).

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the hydrazide compound prepared by serial dilution. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[18]

-

Staining: Wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA. Air dry the plates completely. Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

-

Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes. Measure the optical density (absorbance) at 564 nm using a microplate reader.[17]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualization: Simplified Apoptotic Pathway

Caption: Hydrazide-induced apoptosis via the intrinsic pathway.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is implicated in numerous diseases. Hydrazide derivatives have demonstrated significant anti-inflammatory and analgesic properties, positioning them as potential alternatives to non-steroidal anti-inflammatory drugs (NSAIDs), which are often associated with gastrointestinal side effects.[19][20]

Mechanism of Action & Structure-Activity Relationship (SAR)

The anti-inflammatory effects of hydrazides are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[20] By inhibiting these enzymes, hydrazides can reduce the production of prostaglandins and leukotrienes, which are potent mediators of inflammation, pain, and fever.[21]

Key SAR Insights:

-

Dual Inhibition: The hydrazone moiety has been identified as a potential pharmacophore for dual inhibition of COX and 5-LOX, which could offer a better safety profile than selective COX inhibitors.[20]

-

Structural Mimicry: Some hydrazide structures are designed to mimic existing NSAIDs (e.g., diclofenac, ibuprofen) while incorporating the hydrazone moiety to enhance activity or reduce side effects.[6][22]

-

Pyrrole Derivatives: Studies on N-pyrrolylcarbohydrazide and its hydrazone derivatives show that specific structural modifications can lead to potent, dose-dependent anti-inflammatory activity in preclinical models.[19][22]

Data Presentation: In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity. The table below shows the percentage of edema inhibition by a novel hydrazide compound compared to a control.

| Compound ID | Dose (mg/kg) | Time (hours) | Edema Reduction (%) | p-value | Reference |

| Compound 1 | 20 | 2 | Significant | 0.035 | [19][22] |

| Compound 1 | 20 | 3 | Significant | 0.022 | [19][22] |

| Compound 1 | 40 | 2 | Significant | 0.008 | [19][22] |

| Compound 1 | 40 | 3 | Significant | 0.046 | [19][22] |

| Compound 1A | 20 | 2 | Significant | 0.005 | [19][22] |

| Compound 1A | 20 | 3 | Significant | <0.001 | [19][22] |

| Compound 1A | 20 | 4 | Significant | 0.004 | [19][22] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used in vivo model to screen for acute anti-inflammatory activity of novel compounds.[23][24]

Objective: To evaluate the ability of a test compound to reduce acute inflammation induced by carrageenan in a rat paw.

Materials:

-

Wistar rats (150-200g).

-

Test hydrazide compound, suspended in a suitable vehicle (e.g., 1% carboxymethyl cellulose).

-

Standard drug (e.g., Diclofenac, 10 mg/kg).

-

Carrageenan solution (1% w/v in sterile saline).

-

Pletysmometer or digital calipers for measuring paw volume/thickness.

Procedure:

-

Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Divide them into groups (n=6): Vehicle Control, Standard Drug, and Test Compound groups (at least 2-3 doses).

-

Initial Paw Measurement: Measure the initial volume or thickness of the right hind paw of each rat before any treatment.

-

Drug Administration: Administer the test compound, standard drug, or vehicle to the respective groups via an appropriate route (e.g., oral gavage).

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume or thickness at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.[22]

-

Analysis: Calculate the percentage of increase in paw volume (edema) for each animal relative to its initial volume. Then, calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Visualization: Anti-inflammatory Screening Workflow

Caption: Workflow for the carrageenan-induced paw edema assay.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and many existing antiepileptic drugs have significant side effects or are ineffective for a subset of patients.[7] Hydrazide-hydrazones have been extensively investigated as anticonvulsant agents, with some demonstrating potent activity in preclinical seizure models.[7][25][26]

Mechanism of Action & Structure-Activity Relationship (SAR)

The anticonvulsant activity of hydrazides is often linked to their interaction with neurotransmitter systems. Some compounds are thought to enhance the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[27] Others may act by blocking voltage-gated sodium or calcium channels, thereby reducing neuronal excitability. The presence of a -CO-NH-N=CH- pharmacophore is considered crucial for this activity.

Key SAR Insights:

-

Aryl Moiety: The presence of an aryl group is common in active compounds. Substituents on this ring, such as halogens (e.g., chloro, fluoro) or methoxy groups, can significantly influence anticonvulsant potency.[7][27]

-

Lipophilicity: An optimal degree of lipophilicity is required for the compound to cross the blood-brain barrier and reach its target in the central nervous system.

-

Terminal Group: The nature of the group attached to the imine carbon (R' in R-CO-NH-N=CH-R') plays a critical role in modulating activity.

Data Presentation: In Vivo Anticonvulsant Efficacy

The Maximal Electroshock (MES) test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures. The table below shows the activity of a novel hydrazone in this model.

| Compound ID | Dose (mg/kg) | Protection against MES (%) | Neurotoxicity | Reference |

| 23k | 300 | Anti-MES activity observed | Not specified | [7] |

| 25 | 16.1 (ED50) | 50% protection | PI > 20 | [7] |

| 1b | 300 | Protection observed | Devoid of neurotoxicity | [7] |

| Phenytoin | ~9 (ED50) | 50% protection | PI = 6.9 | [7] |

ED50: Median effective dose. PI: Protective Index (TD50/ED50).

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol details the MES test in mice, a primary screening model for anticonvulsant drugs that predicts efficacy against generalized tonic-clonic seizures.[28][29]

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Materials:

-

Male Swiss albino mice (20-25g).

-

Test hydrazide compound, suspended in a suitable vehicle.

-

Standard drug (e.g., Phenytoin, 25 mg/kg).

-

Electroconvulsive shock apparatus with corneal electrodes.

-

Electrode solution (0.9% saline).

Procedure:

-

Animal Grouping and Dosing: Divide animals into groups. Administer the test compound, standard drug, or vehicle via an appropriate route (e.g., intraperitoneally or orally).

-

Peak Effect Time: Wait for the time of peak drug effect, which must be determined in preliminary studies (typically 30-60 minutes for i.p. administration).

-

Electrical Stimulation: Apply a drop of saline to the corneal electrodes and place them on the corneas of the mouse. Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds).

-

Observation: Immediately after stimulation, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The tonic phase is characterized by the rigid, full extension of the hind limbs.

-

Endpoint: The endpoint is the abolition of the tonic hindlimb extension. A compound is considered to have provided protection if the mouse does not exhibit this phase.

-

Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50) using probit analysis if multiple doses are tested. Neurotoxicity can be assessed concurrently using tests like the rotarod test.

Visualization: Maximal Electroshock Test Workflow

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.

References

- Shaan, N., & Sharma, P. (2017).

- Narang, R., Narasimhan, B., & Sharma, S. (2012).

- Kumar, A., et al. (n.d.).

- Angelova, V. T., et al. (2025). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. PubMed.

-

Angelova, V. T., et al. (2025). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. MDPI. [Link]

- Saganuwan, S. A. (2019).

- Narang, R., Narasimhan, B., & Sharma, S. (2012). A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives. Current Medicinal Chemistry, 19(4), 569-612.

-

Kumari, M., & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 8(7), 823-836. [Link]

- Angelova, V. T., et al. (2016). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. PubMed.

- Narang, R., et al. (2011).

- Akkol, E. K., et al. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar.

-

Angelova, V. T., et al. (2016). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. ResearchGate. [Link]

-

Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models. [Link]

- Kumari, M., & Narang, R. (n.d.).

-

Singh, N., et al. (2015). A review exploring biological activities of hydrazones. PubMed Central. [Link]

-

Keepers, Y. P., et al. (1988). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. [Link]

-

Ralton, L., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PubMed Central. [Link]

- Akkol, E. K., et al. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PubMed Central. [Link]

- Sharma, P. C. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review.

-

Slideshare. (n.d.). screening methods for Antiepileptic activity. [Link]

-

Unitt, J. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]

-

Löscher, W. (2017). Animal Models Used in the Screening of Antiepileptic Drugs. ResearchGate. [Link]

-

Angelova, V. T., et al. (2025). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. ResearchGate. [Link]

- Gupta, Y. K., & Gupta, M. (1999). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian Journal of Physiology and Pharmacology, 43(1), 25-34.

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]

- Angelova, V. T., et al. (2025). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Semantic Scholar.

-

Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. [Link]

- Al-Ostath, A. I. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. PSE Community.org.

-

Fassihi, A., et al. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. PubMed Central. [Link]

-

Al-Suwaidan, I. A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. [Link]

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PubMed Central. [Link]

-

Barker-Haliski, M., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central. [Link]

-

Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. PubMed. [Link]

-

Taha, M., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed Central. [Link]

-

Balouiri, M., et al. (2016). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed Central. [Link]

-

Adan, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link]

-

Bakir, T., et al. (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. ACS Publications. [Link]

-

Nahata, A. (2014). How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions? ResearchGate. [Link]

-

Taha, M., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

- Kumar, S., & Kumar, S. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Semantic Scholar.

Sources

- 1. jocpr.com [jocpr.com]

- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hygeiajournal.com [hygeiajournal.com]

- 4. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. saspublishers.com [saspublishers.com]

- 8. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. psecommunity.org [psecommunity.org]

- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]

- 11. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. New colorimetric cytotoxicity assay for anticancer-drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 24. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]

- 25. Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Prediction of 3-(Pyridin-3-yl)propanehydrazide Bioactivity